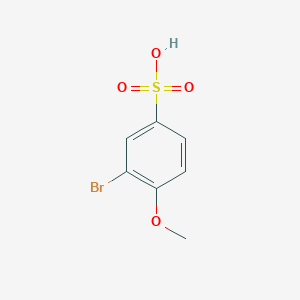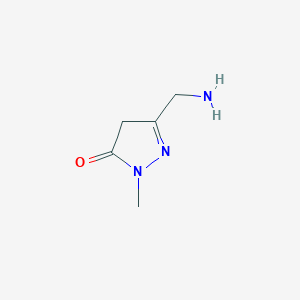![molecular formula C13H18ClN3O B3034170 3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride CAS No. 1417637-95-6](/img/structure/B3034170.png)
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride
Description
“3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It’s a derivative of tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms . The compound is synthesized by reaction between tryptamine and other compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction between tryptamine and other compounds using N, N′-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .
Molecular Structure Analysis
The molecular structure of “this compound” was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the carboxyl group of a compound with DCC to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .
Physical And Chemical Properties Analysis
The empirical formula of the compound is C11H13N3O . Its molecular weight is 203.24 .
Future Directions
Properties
IUPAC Name |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12;/h1-4,9,16H,5-8,14H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDSRFMZWNJNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)
![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)




